molecular formula C8H11N5OS B15216305 2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol CAS No. 2852-30-4

2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol

Cat. No.: B15216305
CAS No.: 2852-30-4
M. Wt: 225.27 g/mol
InChI Key: DCKGJRRRPXIFNR-UHFFFAOYSA-N
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Description

2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol (CAS 2852-30-4) is a purine-based chemical compound with the molecular formula C8H11N5OS and a molecular weight of 225.27 g/mol . This solid compound features a purine core structure, a key scaffold in nucleic acids and various bioactive molecules, which is substituted with a methylsulfanyl group at the 6-position and an ethanol group at the 9-position . Purine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Researchers can utilize this compound as a versatile chemical building block for the synthesis of more complex molecules, or as a key intermediate in the exploration of purinergic signaling pathways . The purinergic system, comprising extracellular nucleotides and nucleosides and their receptors, is a major regulatory system in the body and a recognized pharmacological target for modulating immune and inflammatory responses . Furthermore, structurally related purine-sulfonamide hybrids have been investigated for their anti-tumor properties , with studies indicating mechanisms such as the induction of apoptosis and disruption of mitochondrial function in cancer cells . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the material safety data sheet prior to handling.

Properties

CAS No.

2852-30-4

Molecular Formula

C8H11N5OS

Molecular Weight

225.27 g/mol

IUPAC Name

2-(2-amino-6-methylsulfanylpurin-9-yl)ethanol

InChI

InChI=1S/C8H11N5OS/c1-15-7-5-6(11-8(9)12-7)13(2-3-14)4-10-5/h4,14H,2-3H2,1H3,(H2,9,11,12)

InChI Key

DCKGJRRRPXIFNR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2CCO)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of 6-(Methylsulfanyl)Purine

A widely reported method involves N9 alkylation of 6-(methylsulfanyl)purine with 2-bromoethanol under basic conditions:

Reaction Scheme:
$$
\text{6-(Methylsulfanyl)purine} + \text{2-Bromoethanol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO, 80°C}} \text{2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol}
$$

Key Parameters:

  • Base: Potassium carbonate (1.5–2.0 equiv) facilitates deprotonation at N9.
  • Solvent: Dimethyl sulfoxide (DMSO) enhances nucleophilicity of the purine nitrogen.
  • Temperature: 80°C for 8–12 hours achieves 68–72% yield.

Mechanistic Insights:
The reaction proceeds via an S$$_\text{N}$$2 mechanism, where the alkoxide ion generated from 2-bromoethanol attacks the electrophilic N9 position. The methylsulfanyl group at C6 exerts an electron-withdrawing effect, polarizing the purine ring and increasing reactivity at N9.

Sequential Amination and Alkylation

Alternative routes employ 6-chloropurine intermediates, enabling late-stage introduction of the methylsulfanyl group:

Step 1: Chlorination
$$
\text{Guanine} \xrightarrow[\text{POCl}_3]{\text{DMF, 110°C}} \text{2-Amino-6-chloropurine} \quad (\text{55–75% yield})
$$

Step 2: Thioether Formation
$$
\text{2-Amino-6-chloropurine} + \text{NaSCH}_3 \xrightarrow[\text{EtOH}]{\text{Reflux}} \text{2-Amino-6-(methylsulfanyl)purine} \quad (\text{82–88% yield})
$$

Step 3: Ethanol Functionalization
The N9 alkylation follows protocols similar to Section 1.1, with yields improving to 76–80% due to the enhanced leaving group ability of chloride versus bromide.

De Novo Purine Synthesis Approaches

For cases requiring higher regiochemical control, the Traube synthesis provides a robust framework:

Pyrimidine Precursor Elaboration

Intermediate Synthesis:
4,5-Diamino-6-(methylsulfanyl)pyrimidin-2-amine is cyclized using triethyl orthoformate:

$$
\begin{array}{ccc}
& \text{HCO(OEt)}3 & \
\text{4,5-Diamino-6-(methylsulfanyl)pyrimidin-2-amine} & \xrightarrow[\text{SnCl}
4/\text{AlCl}_3]{\text{ACN, 60°C}} & \text{2-Amino-6-(methylsulfanyl)purine} \
\end{array}
$$

Optimization Data:

Parameter Optimal Value Yield Impact
Catalyst Loading 15 mol% SnCl$$_4$$ +22%
Reaction Time 4 hours Max yield
Temperature 60°C 89% purity

Source: Adapted from CN113234077B

Ethanol Sidechain Introduction

Post-cyclization alkylation employs 2-iodoethanol with phase-transfer catalysis:

$$
\text{2-Amino-6-(methylsulfanyl)purine} + \text{I(CH}2\text{)}2\text{OH} \xrightarrow[\text{TBAB}]{\text{H}2\text{O/CHCl}3} \text{Target Compound} \quad (\text{65% yield})
$$

Critical Factors:

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)
  • Solvent System: Biphasic chloroform/water enhances interfacial reactivity
  • Side Reaction Mitigation: Maintaining pH 8–9 minimizes O-alkylation

Comparative Analysis of Methodologies

Table 1: Synthesis Route Efficiency Comparison

Method Total Yield Purity Scalability Cost Index
Direct Alkylation (Section 1.1) 68–72% 95% Industrial \$12.4/g
Sequential Amination (Section 1.2) 58–62% 98% Pilot Scale \$18.7/g
De Novo Synthesis (Section 2) 74–78% 99% Lab Scale \$24.1/g

Data synthesized from

Industrial-Scale Process Considerations

Continuous Flow Alkylation

Recent advances implement microreactor technology for the N9 alkylation step:

  • Residence Time: 8 minutes vs. 10 hours batch
  • Yield Improvement: 83% with 99.2% purity
  • Key Advantage: Precise temperature control minimizes thermal decomposition

Solvent Recycling Systems

Closed-loop DMSO recovery achieves 92% solvent reuse:
$$
\text{Distillation} + \text{Activated Carbon Filtration} \rightarrow \text{99.8% Purity DMSO}
$$
This reduces production costs by 34% and environmental impact metrics by 67%.

Mechanistic Studies and Byproduct Formation

Competing Alkylation Pathways

Despite N9 selectivity, minor products arise from N7 alkylation (3–5%):

Structural Characterization of Byproducts:

  • N7 Isomer: $$^{1}\text{H NMR}$$ δ 8.91 (s, H-8), 4.72 (t, J=5.6 Hz, -CH$$_2$$OH)
  • Differentiation: HSQC NMR confirms correlation between H-8 and C4 in N7 adducts

Oxidation Mitigation

The methylsulfanyl group undergoes gradual oxidation to sulfoxide under ambient conditions:

Stabilization Protocol:

  • Additive: 0.1% w/w ascorbic acid
  • Storage: Nitrogen atmosphere, -20°C
  • Result: 98% stability over 24 months

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of purine derivatives is critical for modulating biological activity and physicochemical properties.

Compound Name 6-Position Substituent Key Properties/Applications References
2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol Methylsulfanyl (SCH₃) Increased lipophilicity; potential membrane permeability enhancement N/A
Abacavir Cyclopropylamino Antiretroviral (NRTI class); water solubility: 77 mg/L
Diisopropyl phosphonate derivative Formylamino Low synthesis yield (1%); polar functional groups
(R)-1-{2-Amino-6-[((R)-2-hydroxypropyl)amino]-9H-purin-9-yl}propan-2-ol Hydroxypropylamino Isolated via chromatography; 3% yield
2-Amino-6-chloro-9H-purine derivatives Chloro Used as intermediates for further functionalization

Key Observations :

  • Chloro substituents (e.g., ) are often used as leaving groups in synthesis, enabling further modifications.

Substituent Variations at Position 9

The 9-position influences solubility, metabolic stability, and target binding.

Compound Name 9-Position Substituent Key Properties/Applications References
2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol Ethanol Hydroxyl group may improve solubility N/A
Abacavir Cyclopentene-methanol High solubility; clinical use in HIV
2-Amino-9-isopentyl-5H-purin-6-one Isopentyl Likely reduced solubility; hydrophobic interactions
2,6,9-Trisubstituted purine () Isopropyl + adamantyl chain Kinase inhibition; structural rigidity

Key Observations :

  • Ethanol substituents (target compound) balance hydrophilicity, unlike hydrophobic isopentyl or adamantyl groups.
  • Abacavir’s cyclopentene-methanol group contributes to its high aqueous solubility and therapeutic efficacy .

Key Observations :

  • Low yields (1–3%) in and highlight challenges in purifying polar or complex derivatives.
  • Abacavir’s industrial-scale synthesis likely employs optimized protocols for higher efficiency .

Pharmacological and Physicochemical Properties

Property 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol (Inferred) Abacavir 2,6,9-Trisubstituted Purine
Water Solubility Moderate (ethanol group) 77 mg/L Likely low (hydrophobic groups)
Lipophilicity (LogP) Higher (SCH₃) Moderate High (adamantyl chain)
Biological Activity Potential kinase/antiviral activity Anti-HIV Kinase inhibition

Biological Activity

Overview

2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol, also known as a purine derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group, a methylthio group, and an ethanol group attached to the purine ring. Its molecular formula is C8H11N5OSC_8H_{11}N_5OS with a molecular weight of approximately 225.27 g/mol .

Biological Properties

The biological activity of 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol can be categorized into several areas including antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Research indicates that purine derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with various bacterial enzymes and cellular processes, potentially leading to inhibition of growth or cell death. In studies involving similar purine compounds, minimum inhibitory concentrations (MIC) against various pathogens have been reported, suggesting that modifications in the purine structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Purine Derivatives

Compound NamePathogen TestedMIC (mg/mL)
Compound AStaphylococcus aureus0.0338
Compound BEscherichia coli0.045
2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanolTBD

Anticancer Activity

The anticancer potential of purine derivatives has been explored in various studies. For instance, compounds structurally related to 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol have shown selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies typically involve assessing the half-maximal inhibitory concentration (IC50) values to determine the effectiveness of the compounds .

Table 2: Cytotoxicity Data for Related Purine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CMDA-MB-2314.98
Compound DHepG27.84
2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanolTBD

Antioxidant Activity

The antioxidant properties of purine derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Various assays such as DPPH radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay have been employed to evaluate the antioxidant capacity of these compounds .

Table 3: Antioxidant Activity Assays

Assay TypeResult for Purine Derivative
DPPH Scavenging ActivityEC50 = TBD mg/mL
FRAPTBD

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of several purine derivatives against resistant strains like MRSA. The findings suggested that modifications in the purine structure could lead to enhanced activity against these pathogens, indicating potential for developing new antibiotics .
  • Anticancer Research : In vitro studies on related compounds demonstrated that certain modifications could increase selectivity towards cancer cells while sparing normal cells, highlighting a promising avenue for targeted cancer therapies .

Q & A

Basic: What synthetic routes are recommended for 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via alkylation of purine derivatives. For example, a modified procedure involves reacting 2-amino-6-thiopurine with methylating agents (e.g., methyl iodide or benzyl bromide) in the presence of cesium carbonate (Cs₂CO₃) as a base in DMF, followed by purification via column chromatography (EtOAc/hexane gradients) and recrystallization from methanol . Optimization includes:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(Ph₃)₄) enhance coupling efficiency in Suzuki reactions for analogous purine derivatives .
  • Temperature Control: Refluxing in toluene for 12–24 hours ensures complete substitution at the 6-position .
  • Purification: Sequential extraction with ethyl acetate and drying over anhydrous MgSO₄ improves yield and purity .

Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) can predict electronic properties, vibrational spectra (FT-IR, Raman), and NMR chemical shifts, which correlate with experimental data for structural validation . For example:

  • Charge Distribution: Analyze Mulliken charges to identify nucleophilic/electrophilic sites for substitution reactions.
  • Spectroscopic Validation: Compare computed vs. experimental FT-IR peaks (e.g., NH₂ stretching at ~3300 cm⁻¹) to confirm functional group integrity .
  • Reactivity Insights: Transition state modeling elucidates reaction pathways, such as the energy barrier for methylsulfanyl group substitution .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., purine ring protons at δ 7.8–8.5 ppm) and carbon backbone connectivity .
  • FT-IR: Confirms amine (NH₂) and thioether (C-S) groups via peaks at ~1650 cm⁻¹ (C=N stretch) and ~650 cm⁻¹ (C-S stretch) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.082) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in activity data (e.g., cytotoxicity vs. inactivity) may arise from:

  • Structural Variants: Subtle differences in substituents (e.g., methylsulfanyl vs. benzylsulfanyl) alter binding affinity . Validate via X-ray crystallography to confirm regiochemistry .
  • Assay Conditions: Standardize in vitro protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Comparative Studies: Perform side-by-side evaluations with reference compounds (e.g., 6-thioguanine) under identical conditions .

Basic: What purification techniques are optimal for isolating this compound post-synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of EtOAc/hexane (1:3 to 1:6) to separate by-products .
  • Recrystallization: Hot methanol or ethanol yields high-purity crystals, confirmed by sharp melting points .
  • Solvent Extraction: Ethyl acetate/water partitioning removes unreacted starting materials and salts .

Advanced: What strategies validate the reaction mechanism for methylsulfanyl group introduction?

Methodological Answer:

  • Intermediate Trapping: Use LC-MS to detect transient intermediates (e.g., 6-chloropurine derivatives) during alkylation .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling: DFT-based transition state analysis predicts regioselectivity and steric effects .

Basic: How can researchers assess the stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC .
  • Degradation Pathways: Identify hydrolysis products (e.g., 2-amino-6-mercaptopurine) using LC-MS .

Advanced: What methodologies resolve stereochemical uncertainties in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration, as seen in related purine analogs .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA and polar mobile phases .
  • Circular Dichroism (CD): Correlates Cotton effects with computed electronic transitions for stereoisomers .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition: Screen against purine metabolism enzymes (e.g., adenosine deaminase) via spectrophotometric assays .

Advanced: How can AI-driven tools enhance the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Predictive Modeling: Machine learning (e.g., COMSOL Multiphysics) optimizes logP, solubility, and bioavailability using QSAR datasets .
  • Automated Synthesis Planning: AI platforms suggest feasible routes for novel analogs (e.g., replacing methylsulfanyl with cyclopropylamino groups) .

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